molecular formula C10H10O3 B14662530 3-Ethyl-3-hydroxy-2-benzofuran-1(3H)-one CAS No. 40893-22-9

3-Ethyl-3-hydroxy-2-benzofuran-1(3H)-one

Cat. No.: B14662530
CAS No.: 40893-22-9
M. Wt: 178.18 g/mol
InChI Key: OZOJNUXHWHJKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-hydroxyisobenzofuran-1(3H)-one: is an organic compound belonging to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 3-Ethyl-3-hydroxyisobenzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions.
  • One common method might involve the reaction of ethyl-substituted benzaldehyde with a suitable hydroxylating agent in the presence of a catalyst.

Industrial Production Methods:

  • Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
  • Techniques such as continuous flow reactors and advanced purification methods like chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might yield alcohols or other reduced forms.

    Substitution: Various substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary widely but might include the use of halogenating agents or nucleophiles.

Major Products:

  • The major products depend on the specific reactions and conditions but could include various substituted isobenzofurans, alcohols, ketones, or acids.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for creating more complex molecules.

Biology:

  • Potential applications in the study of enzyme interactions and metabolic pathways.

Medicine:

  • Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors.
  • Pathways involved could include metabolic pathways in biological systems or catalytic cycles in chemical reactions.

Comparison with Similar Compounds

    3-Hydroxyisobenzofuran-1(3H)-one: Lacks the ethyl group, which might affect its reactivity and applications.

    3-Methyl-3-hydroxyisobenzofuran-1(3H)-one: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.

Uniqueness:

  • The presence of the ethyl group in 3-Ethyl-3-hydroxyisobenzofuran-1(3H)-one can influence its reactivity, making it unique compared to its methyl or unsubstituted counterparts.

Properties

CAS No.

40893-22-9

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-ethyl-3-hydroxy-2-benzofuran-1-one

InChI

InChI=1S/C10H10O3/c1-2-10(12)8-6-4-3-5-7(8)9(11)13-10/h3-6,12H,2H2,1H3

InChI Key

OZOJNUXHWHJKQG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2C(=O)O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.